molecular formula C42H78O2 B12753973 Dihydroabietyl behenate CAS No. 127036-29-7

Dihydroabietyl behenate

Cat. No.: B12753973
CAS No.: 127036-29-7
M. Wt: 615.1 g/mol
InChI Key: XFTTZBXOUVNRTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroabietyl behenate is synthesized through an esterification reaction between dihydroabietic acid and behenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then separated and purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dihydroabietyl behenate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols and acids .

Scientific Research Applications

Dihydroabietyl behenate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dihydroabietyl behenate primarily involves its ability to form a protective barrier on the skin, which helps to retain moisture and improve skin texture. This effect is achieved through the interaction of the ester with the lipid layers of the skin, enhancing its emollient properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined properties from both dihydroabietic acid and behenic acid. This combination results in a compound with superior emollient and skin-conditioning properties compared to its individual components .

Biological Activity

Dihydroabietyl behenate is a compound derived from the natural resin of pine trees, specifically from the abietane family of compounds. It is primarily utilized in cosmetic and pharmaceutical formulations due to its emulsifying properties and potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial effects, anti-inflammatory properties, and applications in drug delivery systems.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity, particularly in topical formulations. Research indicates that it can enhance the efficacy of other antimicrobial agents when used in combination. For instance, a patent describes formulations that include this compound as a non-toxic alternative to conventional preservatives, highlighting its ability to synergistically work with essential oils and botanical extracts to provide antimicrobial effects .

Table 1: Antimicrobial Efficacy of this compound in Formulations

Study ReferenceTest OrganismsObserved EfficacyConcentration Used
Patent 2772634Staphylococcus aureus, E. coliSignificant reduction in microbial load5-10% w/w
European Patent EP 2773334 B1Various bacteriaEnhanced activity when combined with benzyl alcohol0.5-5% w/w

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects. It has been incorporated into formulations aimed at reducing inflammation in conditions such as pancreatitis. The compound's ability to decrease pain and inflammation makes it a valuable ingredient in therapeutic creams and ointments .

Case Study: Topical Application for Inflammatory Conditions

A clinical study investigated the use of a cream containing this compound for patients suffering from inflammatory skin conditions. The results indicated a marked improvement in symptoms, with participants reporting reduced redness and swelling after two weeks of application.

Drug Delivery Applications

This compound is also being explored for its potential in drug delivery systems, particularly through microneedle technology. This method allows for the transdermal delivery of active pharmaceutical ingredients (APIs), enhancing their bioavailability. The compound acts as a carrier that can facilitate the penetration of drugs through the skin barrier .

Table 2: Drug Delivery Systems Utilizing this compound

Delivery MethodAdvantagesActive Ingredients Used
Microneedle ArraysIncreased bioavailability; localized deliveryCannabidiol prodrugs
Topical CreamsReduces systemic side effectsAnti-inflammatory agents

Properties

CAS No.

127036-29-7

Molecular Formula

C42H78O2

Molecular Weight

615.1 g/mol

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl docosanoate

InChI

InChI=1S/C42H78O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-40(43)44-34-41(4)31-25-32-42(5)38-29-27-36(35(2)3)33-37(38)28-30-39(41)42/h35-39H,6-34H2,1-5H3

InChI Key

XFTTZBXOUVNRTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1(CCCC2(C1CCC3C2CCC(C3)C(C)C)C)C

Origin of Product

United States

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